molecular formula C13H12N2O3 B13036022 Bis(4-amino-2-hydroxyphenyl)methanone

Bis(4-amino-2-hydroxyphenyl)methanone

Cat. No.: B13036022
M. Wt: 244.25 g/mol
InChI Key: FBLDQBPNXVVWKR-UHFFFAOYSA-N
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Description

Contextualization within the Class of Diarylmethanone Derivatives

Bis(4-amino-2-hydroxyphenyl)methanone is classified as a diarylmethanone derivative, a family of compounds more commonly known as benzophenones. The fundamental structure of these derivatives consists of a ketone group bonded to two phenyl rings. The true versatility of diarylmethanones lies in the vast potential for modifying these phenyl rings with different substituents, which in turn gives rise to a broad spectrum of compounds with tailored chemical and physical properties. nih.gov Diarylmethane scaffolds are recognized for their importance in medicinal chemistry, materials science, and agrochemicals. nih.gov The specific placement of the amino and hydroxyl groups on this compound sets it apart from other benzophenone (B1666685) derivatives, defining its unique reactivity and potential applications. nih.gov

Importance of Amino and Hydroxyl Functionalities in Chemical Research

The presence of both amino (-NH₂) and hydroxyl (-OH) functional groups is a cornerstone of the chemical significance of this compound. These groups are fundamental in organic chemistry and play a crucial role in the behavior of biological molecules. lumenlearning.comlibretexts.org

The amino group is basic, meaning it can accept a proton, and it possesses a lone pair of electrons on the nitrogen atom, allowing it to act as a nucleophile. solubilityofthings.com This reactivity is essential in the synthesis of a vast number of organic molecules. Primary and secondary amines can also participate in hydrogen bonding. solubilityofthings.com

The hydroxyl group is polar and can form hydrogen bonds, which generally increases the water solubility of molecules. solubilityofthings.comkhanacademy.org It can act as a weak acid by donating a proton. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing carbonyl core in this compound creates a unique electronic environment that dictates its chemical behavior.

Table 1: Properties of Key Functional Groups

Functional GroupKey CharacteristicsRole in Molecules
**Amino (-NH₂) **Basic, Nucleophilic, Forms Hydrogen BondsKey component of amino acids and proteins; influences solubility and reactivity. solubilityofthings.comucpress.edu
Hydroxyl (-OH) Polar, Weakly Acidic, Forms Hydrogen BondsIncreases water solubility; common in alcohols and carbohydrates. solubilityofthings.comkhanacademy.org
Carbonyl (C=O) Polar, Electrophilic CarbonFound in ketones and aldehydes; a key site for nucleophilic attack. solubilityofthings.com

Scope of Research Opportunities for this compound

The distinct molecular architecture of this compound provides a fertile ground for diverse research endeavors. One of the most promising areas is its use as a monomer in the synthesis of advanced polymers. The reactive amino and hydroxyl groups can participate in polymerization reactions to create high-performance polymers, such as polyimides, which are known for their excellent thermal stability, chemical resistance, and mechanical strength. tcichemicals.comkpi.ua Such materials are highly sought after for applications in aerospace and electronics.

Furthermore, the molecule's structure, with its potential chelation sites involving the hydroxyl and carbonyl oxygen atoms, makes it a compelling ligand for forming metal complexes. nih.gov These complexes could find applications in catalysis or the development of new materials with interesting magnetic or optical properties. The chromophoric diarylmethanone core, enhanced by the presence of the amino and hydroxyl substituents, also suggests potential for exploration in the field of dyes and photochemistry, similar to other triarylmethane dyes like fluorescein. wikipedia.org Research into Schiff base derivatives of similar benzophenones has also indicated potential biological activities, opening another avenue for investigation. researchgate.net

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃H₁₂N₂O₃ nih.govsigmaaldrich.com
Molecular Weight 244.25 g/mol nih.govsigmaaldrich.com
CAS Number 22445-98-3 nih.govchemicalbook.com
Physical Form Solid sigmaaldrich.com

Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

bis(4-amino-2-hydroxyphenyl)methanone

InChI

InChI=1S/C13H12N2O3/c14-7-1-3-9(11(16)5-7)13(18)10-4-2-8(15)6-12(10)17/h1-6,16-17H,14-15H2

InChI Key

FBLDQBPNXVVWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)O)C(=O)C2=C(C=C(C=C2)N)O

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of Bis 4 Amino 2 Hydroxyphenyl Methanone

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Definitive Structural Assignment

Elucidation of Aromatic and Aliphatic Proton Environments

The ¹H NMR spectrum of Bis(4-amino-2-hydroxyphenyl)methanone is expected to be characterized by distinct signals corresponding to its aromatic protons. The two phenyl rings, being symmetrically substituted, would likely produce a set of signals in the aromatic region (typically δ 6.0-8.0 ppm). The protons on the phenyl rings are influenced by the electronic effects of the amino (-NH₂) and hydroxyl (-OH) substituents. The -NH₂ and -OH groups are ortho, para-directing and activating, which would shield the aromatic protons, causing them to resonate at a lower chemical shift (upfield) compared to unsubstituted benzene. The protons of the -NH₂ and -OH groups themselves would appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H6.0 - 7.5Multiplet
-NH₂Variable (broad)Singlet
-OHVariable (broad)Singlet

Carbon Connectivity and Functional Group Identification

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon (C=O) is expected to be the most deshielded, appearing at a significantly downfield chemical shift (typically δ 190-200 ppm). The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbons directly attached to the electron-donating -NH₂ and -OH groups will be shielded and appear at a relatively upfield position within this range, while the carbon attached to the electron-withdrawing carbonyl group will be deshielded.

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C=O (Carbonyl)190 - 200
Aromatic C-O150 - 160
Aromatic C-N140 - 150
Aromatic C-H110 - 130
Aromatic C-C=O130 - 140

Vibrational Spectroscopy (Fourier Transform Infrared Spectroscopy) for Characteristic Functional Group Signatures

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Analysis of Amine, Hydroxyl, and Carbonyl Stretching Frequencies

The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, O-H, and C=O stretching vibrations. The -NH₂ group will show two distinct stretching bands in the range of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes. The -OH group will present a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening being a result of hydrogen bonding. The carbonyl (C=O) group, a key feature of the benzophenone (B1666685) structure, will give a strong, sharp absorption band around 1630-1680 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the phenyl rings.

Characteristic FT-IR Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency (cm⁻¹)
Amine (-NH₂)Asymmetric Stretch3400 - 3500
Amine (-NH₂)Symmetric Stretch3300 - 3400
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Carbonyl (C=O)C=O Stretch1630 - 1680
Aromatic RingC=C Stretch1450 - 1600
Aromatic RingC-H Bending750 - 900

Investigation of Intermolecular Interactions via Vibrational Modes

The presence of both hydrogen bond donors (-OH and -NH₂) and a hydrogen bond acceptor (C=O) in this compound suggests the high likelihood of significant intermolecular hydrogen bonding in the solid state. This interaction would be observable in the FT-IR spectrum. The broadening of the O-H stretching band is a direct indication of hydrogen bonding. Furthermore, the frequency of the C=O stretching vibration may be lowered due to its participation in hydrogen bonding, which weakens the C=O double bond.

Mass Spectrometry Techniques (HRMS, GC-MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

The molecular formula of this compound is C₁₃H₁₂N₂O₃. High-Resolution Mass Spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy by providing a precise mass measurement.

GC-MS data for this compound indicates a molecular ion peak (M⁺) at m/z 244, which corresponds to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. The most abundant peak is observed at m/z 136, with another significant peak at m/z 108.

A plausible fragmentation pathway involves the cleavage of the bond between the carbonyl group and one of the phenyl rings, leading to the formation of a stable acylium ion and a substituted phenyl radical. The fragment at m/z 136 likely corresponds to the [HOC₆H₃(NH₂)CO]⁺ ion. Subsequent loss of a carbonyl group (CO) from this fragment would lead to a fragment at m/z 108, corresponding to the [HOC₆H₃(NH₂)]⁺ ion.

Observed Mass Spectrometry Peaks for this compound

m/z Value Proposed Fragment
244[M]⁺ (Molecular Ion)
136[HOC₆H₃(NH₂)CO]⁺
108[HOC₆H₃(NH₂)]⁺

Accurate Mass Determination and Elemental Composition

Accurate mass measurement is a cornerstone of chemical analysis, providing the elemental composition of a molecule with high precision. For this compound, high-resolution mass spectrometry (HRMS) is the technique of choice. While direct experimental data for this specific isomer is not widely published, the elemental composition can be confidently determined from its molecular formula, C₁₃H₁₂N₂O₃.

The theoretical exact mass, calculated from the sum of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O), serves as a benchmark for experimental determination. Any deviation between the measured and calculated mass is typically in the parts-per-million (ppm) range, confirming the elemental formula.

For the isomeric compound, Bis(3-amino-4-hydroxyphenyl)methanone, the computed exact mass is 244.08479225 Da. nih.govnih.gov This value is the accepted theoretical mass for all isomers with the formula C₁₃H₁₂N₂O₃, including this compound.

Table 1: Elemental Composition and Exact Mass of this compound

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₃
Calculated Exact Mass244.08479225 Da
Molecular Weight244.25 g/mol

This table provides the fundamental molecular properties derived from the chemical formula of this compound.

Structural Insights from Diagnostic Fragment Ions

Mass spectrometry not only provides the molecular weight but also offers profound insights into the molecular structure through the analysis of fragmentation patterns. When a molecule like this compound is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The masses of these fragment ions are diagnostic of the original structure.

Common fragmentation patterns for related benzophenone derivatives often show the loss of one of the substituted phenyl rings. For instance, in the mass spectrum of Bis(3-amino-4-hydroxyphenyl)methanone, significant peaks are observed at m/z 136, corresponding to the [HOC₆H₃(NH₂)C=O]⁺ or [HOC₆H₃(NH₂)]⁺ fragment, and at m/z 108, which could arise from further fragmentation. nih.gov The molecular ion peak would be expected at m/z 244. nih.gov

Table 2: Predicted Diagnostic Fragment Ions for this compound

m/z (predicted)Proposed Fragment Structure
244[M]⁺ (Molecular Ion)
137[HOC₆H₃(NH₂)C=O]⁺
121[HOC₆H₃(NH₂)]⁺
93[C₆H₅O]⁺
77[C₆H₅]⁺

This table outlines the plausible fragment ions that could be observed in the mass spectrum of this compound based on the fragmentation of similar structures.

X-ray Diffraction Analysis for Solid-State Structural Characterization

X-ray diffraction (XRD) on single crystals is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a solid, providing definitive information on molecular conformation, bond lengths, bond angles, and intermolecular interactions.

Determination of Crystal Structure and Molecular Conformation

While a crystal structure for this compound has not been reported in the reviewed literature, the analysis of the closely related isomer, Bis(2-hydroxyphenyl)methanone, offers significant insights into the likely structural features. nih.gov

The crystal structure of Bis(2-hydroxyphenyl)methanone reveals that the molecule adopts a non-planar conformation. nih.gov The two hydroxyphenyl rings are twisted relative to each other, with the dihedral angle between the least-squares planes of the rings being 45.49 (3)°. nih.gov This twist is a common feature in benzophenone derivatives, arising from steric hindrance between the ortho-substituents and the carbonyl group. It is highly probable that this compound would exhibit a similar twisted conformation.

Table 3: Crystallographic Data for the Isomer Bis(2-hydroxyphenyl)methanone

ParameterValueReference
Crystal SystemMonoclinic nih.gov
Space GroupP2₁/c nih.gov
a (Å)7.7371 (2) nih.gov
b (Å)12.2169 (4) nih.gov
c (Å)11.3419 (3) nih.gov
β (°)110.610 (2) nih.gov
V (ų)1003.46 (5) nih.gov
Z4 nih.gov

This table presents the unit cell parameters for the isomeric compound Bis(2-hydroxyphenyl)methanone, which provides a model for the potential crystal system of this compound.

Analysis of Intermolecular Packing and Hydrogen Bonding Networks

The solid-state packing of molecules is governed by a variety of intermolecular forces, with hydrogen bonding playing a particularly crucial role in compounds containing hydroxyl and amino groups. In the crystal structure of Bis(2-hydroxyphenyl)methanone, both intramolecular and intermolecular hydrogen bonds are observed. nih.gov

Intramolecular hydrogen bonds are formed between the ortho-hydroxyl groups and the carbonyl oxygen atom. nih.gov This is a common feature in ortho-hydroxyaryl ketones and contributes to the stability of the molecular conformation.

Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the requested sections and subsections as the primary data from dedicated studies on this molecule appears to be unpublished or not indexed in the searched databases.

To fulfill this request accurately, published research containing geometry optimization data, electronic structure calculations, HOMO-LUMO energy gaps, reactivity descriptors, and NBO results specifically for this compound would be required. Without such source material, generating an article that is both scientifically accurate and strictly adheres to the specified compound is not feasible.

Theoretical and Computational Chemistry Studies of Bis 4 Amino 2 Hydroxyphenyl Methanone

Advanced Computational Methods

Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical model used to analyze the electron density of a molecule to characterize chemical bonding. This method defines atoms and bonds based on the topology of the electron density, allowing for a quantitative description of bond properties. Applications of QTAIM can determine the nature of chemical bonds, such as whether they are covalent, ionic, or have characteristics of both. It is particularly useful for identifying and characterizing non-covalent interactions, like hydrogen bonds, which are crucial in determining the three-dimensional structure and properties of molecules.

For Bis(4-amino-2-hydroxyphenyl)methanone, a QTAIM analysis would be instrumental in understanding its intramolecular interactions. Specifically, it could quantify the strength of the hydrogen bonds between the hydroxyl and amino groups and the carbonyl oxygen. The analysis involves locating bond critical points (BCPs) in the electron density between interacting atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at these points provide insight into the bond's strength and nature.

Table 1: Illustrative QTAIM Data for Intramolecular Interactions in this compound (Note: The following data is hypothetical and for illustrative purposes only, as specific published data for this compound was not found.)

BondElectron Density (ρ) at BCP (a.u.)Laplacian of Electron Density (∇²ρ) at BCP (a.u.)
O-H···O=CData not availableData not available
N-H···O=CData not availableData not available

Simulation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its spectral features.

Theoretical Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, typically using density functional theory (DFT), can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule with a high degree of accuracy. These predictions are crucial for assigning experimental spectra, especially for complex molecules where signals may overlap. The calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus.

A theoretical NMR study of this compound would provide valuable data for confirming its structure and understanding the electronic environment of each atom. However, specific computational studies detailing the predicted NMR parameters for this compound are not found in the current body of scientific literature.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ) for this compound (Note: This table is for illustrative purposes. Specific published computational data is not available.)

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
C=OData not available-
C-OHData not availableData not available
C-NH₂Data not availableData not available
Aromatic CData not availableData not available
Aromatic CHData not availableData not available

Computational Vibrational Spectroscopy and UV-Vis Spectra

Computational vibrational spectroscopy involves calculating the frequencies and intensities of infrared (IR) and Raman spectra. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes. Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions that give rise to the Ultraviolet-Visible (UV-Vis) absorption spectrum. This provides insights into the electronic structure and the nature of the orbitals involved in the absorption of light.

For this compound, these computational studies would allow for a detailed understanding of its vibrational modes and electronic transitions. Despite the utility of these methods, specific computational predictions for the vibrational and UV-Vis spectra of this compound are not available in published research.

Table 3: Comparison of Key Calculated and Experimental Vibrational Frequencies for this compound (Note: This table is illustrative. Specific published computational data is not available.)

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H stretchData not available
N-H stretchData not available
C=O stretchData not available
Aromatic C-C stretchData not available

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational chemistry plays a vital role in the design and screening of new NLO materials by predicting their hyperpolarizabilities. Molecules with large donor-pi-acceptor frameworks tend to exhibit significant NLO responses. The key parameters, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), can be calculated using quantum chemical methods.

The structure of this compound, with its electron-donating amino and hydroxyl groups and electron-withdrawing carbonyl group, suggests potential for NLO activity. A computational study would quantify this potential and guide further experimental investigation. However, a detailed theoretical study on the NLO properties of this compound has not been found in the scientific literature.

Table 4: Calculated Non-Linear Optical Properties of this compound (Note: This table is for illustrative purposes. Specific published computational data is not available.)

ParameterCalculated Value
Dipole Moment (μ) (Debye)Data not available
Polarizability (α) (esu)Data not available
First Hyperpolarizability (β) (esu)Data not available

Chemical Transformations and Derivatization Chemistry of Bis 4 Amino 2 Hydroxyphenyl Methanone

Reactivity of Amine Functionalities

The primary amine groups in bis(4-amino-2-hydroxyphenyl)methanone are nucleophilic and can readily participate in a variety of reactions, including condensation with carbonyl compounds, acylation, alkylation, arylation, and cyclization to form heterocyclic structures.

The reaction of primary amines with aldehydes or ketones to form imines, also known as Schiff bases, is a fundamental transformation in organic chemistry. This compound, with its two primary amine groups, can react with two equivalents of an aldehyde or ketone to form a bis-Schiff base. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695) or methanol (B129727), often with a catalytic amount of acid.

The formation of the imine bond (-C=N-) introduces new functionalities and can significantly alter the electronic and steric properties of the parent molecule. These Schiff base derivatives are often colored and can exhibit interesting photophysical and coordination properties, making them valuable ligands for metal complexes.

For instance, the reaction of a related compound, 3,4-diaminobenzophenone, with various salicylaldehyde (B1680747) derivatives results in the formation of tetradentate Schiff base ligands. nih.gov These ligands can then coordinate with metal ions like Ni(II), Cu(II), and Zn(II). nih.gov A similar reaction with this compound would be expected to yield analogous bis-Schiff bases.

Table 1: Examples of Schiff Base Formation with Aromatic Amines

Amine ReactantAldehyde/Ketone ReactantProduct TypeReference
3,4-DiaminobenzophenoneSalicylaldehyde DerivativesTetradentate Schiff Base Ligands nih.gov
4-(2-Aminophenyl)morpholineSubstituted Aromatic/Heterocyclic AldehydesSchiff Bases gordon.edu
4,4-Diaminodiphenyl EtherVanillinBis-Schiff Base masterorganicchemistry.com

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine. The intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen in derivatives of salicylaldehyde can enhance the stability of the resulting Schiff base.

The nucleophilic nature of the primary amine groups allows for their ready acylation, alkylation, and arylation.

Acylation: Primary and secondary aromatic amines react with acylating agents like acid chlorides, acid anhydrides, and esters to form amides. oup.com This reaction, known as acylation, involves the substitution of a hydrogen atom on the amine with an acyl group (R-C=O). The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. oup.com The acylation of this compound with diacyl chlorides can lead to the formation of polyamides, which are a class of high-performance polymers. The resulting amide linkage is stable and contributes to the thermal and mechanical properties of the polymer.

Alkylation: The reaction of amines with alkyl halides, known as N-alkylation, can produce secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. rsc.orgtandfonline.com The reaction proceeds via a nucleophilic aliphatic substitution mechanism. rsc.org Controlling the degree of alkylation can be challenging as the product amine is often more nucleophilic than the starting amine, leading to polyalkylation. rsc.orgtandfonline.com Selective mono-N-alkylation of primary aromatic amines can be achieved under specific conditions, for instance, by using triethylamine (B128534) at room temperature. nih.gov

Arylation: The formation of a carbon-nitrogen bond between an amine and an aryl group is known as N-arylation. This can be achieved by reacting the amine with an aryl halide. Traditionally, this reaction required activated aryl halides (e.g., with electron-withdrawing groups). rsc.org However, the development of metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allows for the arylation of amines with a broader range of aryl halides using palladium or copper catalysts. gordon.edursc.org Iron-catalyzed N-arylation has also been reported as a more environmentally friendly alternative. acs.org

Table 2: General Conditions for Amine Functionalization

Reaction TypeReagentsCatalyst/ConditionsProduct
AcylationAcid Chloride, Acid Anhydride (B1165640)Pyridine, NMPAmide
AlkylationAlkyl HalideBase (e.g., Triethylamine), Room Temperature or HeatSecondary/Tertiary Amine
ArylationAryl HalidePalladium or Copper Catalyst, BaseArylated Amine

The ortho-positioning of the amine and hydroxyl groups in each phenyl ring of this compound provides a scaffold for the synthesis of various heterocyclic compounds, most notably benzoxazoles. The condensation of o-aminophenols with aldehydes or carboxylic acids and their derivatives is a common method for synthesizing benzoxazoles. nih.govnih.gov

The reaction typically proceeds through the initial formation of a Schiff base (with an aldehyde) or an amide (with a carboxylic acid derivative), followed by an intramolecular cyclization and dehydration to form the benzoxazole (B165842) ring. This transformation can be promoted by thermal conditions or by using acidic catalysts. nih.gov The synthesis of bis-benzoxazoles from this compound and a dicarboxylic acid would result in the formation of polybenzoxazoles, a class of high-performance polymers known for their exceptional thermal and chemical stability.

Furthermore, the diamine nature of this compound allows it to be used as a monomer in the synthesis of polyimides. The reaction with a dianhydride proceeds via a two-step process involving the formation of a polyamic acid intermediate, followed by thermal or chemical cyclodehydration to yield the final polyimide. tandfonline.comresearchgate.net Polyimides containing hydroxyl groups have been synthesized from similar diamines and exhibit good thermal stability and mechanical properties. rsc.org

Reactivity of Hydroxyl Functionalities

The phenolic hydroxyl groups in this compound are weakly acidic and can undergo reactions typical of phenols, such as etherification and esterification. They can also participate in coupling reactions.

Etherification: The Williamson ether synthesis is a widely used method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.combyjus.com The phenolic hydroxyl groups of this compound can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form a phenoxide. This phenoxide can then act as a nucleophile and react with an alkyl halide to form an ether. The use of a phase-transfer catalyst can facilitate this reaction. utahtech.edu When reacted with dihaloalkanes, this compound can be used to synthesize polyethers.

Esterification: Phenols can be esterified by reacting them with carboxylic acids or, more commonly, with more reactive derivatives like acid chlorides or acid anhydrides. organic-chemistry.orglibretexts.org The reaction with an acid chloride is typically carried out in the presence of a base to neutralize the HCl produced. The esterification of this compound with diacyl chlorides would lead to the formation of aromatic polyesters (polyarylates). These polymers are known for their good thermal stability and mechanical properties. nih.gov

Table 3: Synthesis of Ethers and Esters from Phenols

Reaction TypeReagentsCatalyst/ConditionsProduct
Etherification (Williamson)Alkyl Halide, Base (e.g., NaOH, K₂CO₃)Optional Phase-Transfer CatalystEther
EsterificationAcid Chloride or Anhydride, Base (e.g., Pyridine)Room Temperature or HeatEster
EsterificationCarboxylic Acid, Dehydrating Agent (e.g., DCC)Catalyst (e.g., DMAP)Ester

Phenolic compounds can undergo oxidative coupling reactions to form carbon-carbon or carbon-oxygen bonds. These reactions are often catalyzed by enzymes, such as laccases or peroxidases, or by chemical oxidants. acs.orgacs.org The enzymatic polymerization of phenols is an environmentally friendly method for producing polyphenols. oup.comnih.gov The oxidative coupling of 4-aminophenol, for example, can lead to the formation of polymers. wikipedia.org

The hydroxyl groups in this compound could potentially undergo similar oxidative coupling reactions, leading to the formation of polymeric structures with extended conjugation. The specific regiochemistry of the coupling (i.e., C-C vs. C-O coupling) would depend on the reaction conditions and the catalyst used. These reactions are of interest for the synthesis of novel functional polymers with potential applications in electronics and materials science.

Reactivity of the Ketone Moiety

The ketone functional group in this compound is a key site for a variety of chemical transformations. Its reactivity is influenced by the presence of the electron-donating amino and hydroxyl groups on the aromatic rings.

Reduction and Oxidation Reactions

Reduction Reactions

The carbonyl group of this compound can be reduced to either a secondary alcohol (a carbinol) or completely to a methylene (B1212753) group (-CH₂-), depending on the reagents and reaction conditions employed.

A common method for the reduction of a ketone to a secondary alcohol is the use of hydride reagents. Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that is well-suited for this transformation, typically carried out in a protic solvent like methanol or ethanol. orgsyn.orggoogle.comyoutube.comyoutube.comlibretexts.org The reaction is generally performed at room temperature or with gentle cooling. The resulting product would be bis(4-amino-2-hydroxyphenyl)methanol.

For the complete reduction of the ketone to a methylene group, more vigorous conditions are required. Two classical methods for this transformation are the Clemmensen reduction and the Wolff-Kishner reduction.

The Clemmensen reduction involves the use of amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid. youtube.comwikipedia.orgorganic-chemistry.orgjk-sci.comadichemistry.com These strongly acidic conditions might not be suitable for this compound due to the potential for side reactions involving the acid-sensitive amino groups.

The Wolff-Kishner reduction , on the other hand, is performed under strongly basic conditions. youtube.comyoutube.comwikipedia.orgbyjus.comalfa-chemistry.commasterorganicchemistry.com The ketone is first converted to a hydrazone by reaction with hydrazine (B178648) (H₂NNH₂), which is then heated with a strong base like potassium hydroxide (KOH) in a high-boiling solvent such as diethylene glycol. Given the phenolic hydroxyl groups, which are acidic, a large excess of base would be required. The high temperatures could also potentially lead to other undesired side reactions.

A summary of potential reduction reactions is presented in Table 1.

Table 1: Potential Reduction Reactions of the Ketone Moiety

Reaction TypeReagent(s)ProductConditions
Reduction to AlcoholSodium borohydride (NaBH₄)Bis(4-amino-2-hydroxyphenyl)methanolMethanol or Ethanol, Room Temperature
Reduction to MethyleneZinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl)Bis(4-amino-2-hydroxyphenyl)methaneReflux
Reduction to MethyleneHydrazine (H₂NNH₂), Potassium Hydroxide (KOH)Bis(4-amino-2-hydroxyphenyl)methaneHigh Temperature (e.g., in Diethylene Glycol)

Oxidation Reactions

The oxidation of the ketone moiety in this compound is generally not a feasible transformation, as ketones are relatively resistant to further oxidation without cleavage of carbon-carbon bonds. Moreover, the presence of the electron-rich amino and hydroxyl substituents on the aromatic rings makes these groups highly susceptible to oxidation. nih.gov Treatment with common oxidizing agents would likely lead to the formation of complex mixtures of colored polymeric products resulting from the oxidation of the aminophenol moieties rather than selective oxidation at the ketone. libretexts.orgnih.gov

Condensation Reactions Involving the Carbonyl Group

The carbonyl group of this compound can undergo condensation reactions with primary amino compounds to form various imine derivatives. These reactions typically involve the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule.

Formation of Oximes

Reaction with hydroxylamine (B1172632) (NH₂OH) or its salts (e.g., hydroxylamine hydrochloride) yields the corresponding oxime. orgsyn.orggoogle.comscribd.comwikipedia.org This reaction is often carried out in a protic solvent like ethanol and can be catalyzed by either an acid or a base. The product of this reaction would be this compound oxime. Given the structure of the starting material, a mixture of syn and anti isomers of the oxime could be formed.

Formation of Hydrazones

Similarly, condensation with hydrazine (H₂NNH₂) or its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) leads to the formation of hydrazones. google.comnih.govresearchgate.netnih.govorganic-chemistry.org The reaction with hydrazine itself would produce this compound hydrazone. These reactions are typically performed by refluxing the ketone and the hydrazine reagent in a suitable solvent like ethanol.

A summary of potential condensation reactions is presented in Table 2.

Table 2: Potential Condensation Reactions of the Carbonyl Group

ReagentProduct TypeGeneral Product Structure
Hydroxylamine (NH₂OH)OximeThis compound oxime
Hydrazine (H₂NNH₂)HydrazoneThis compound hydrazone
PhenylhydrazinePhenylhydrazoneThis compound phenylhydrazone

Aromatic Ring Functionalization

The two aromatic rings of this compound are activated towards electrophilic substitution due to the presence of the strongly activating amino (-NH₂) and hydroxyl (-OH) groups. The regioselectivity of these reactions is dictated by the directing effects of these substituents.

Electrophilic Aromatic Substitution at Unsubstituted Positions

Both the -NH₂ and -OH groups are ortho, para-directors. In this compound, the positions ortho and para to the -OH group are already substituted (C1, C2, and C4). The position ortho to the -NH₂ group and meta to the -OH group (C5) is a likely site for electrophilic attack. The position ortho to both the -OH group and the carbonyl group (C3) is also a potential site. The interplay of the activating effects of the amino and hydroxyl groups and the deactivating effect of the benzoyl group will determine the precise outcome. Generally, the positions ortho to the amino group are highly activated. libretexts.orgyoutube.com

Halogenation

Halogenation, such as bromination or chlorination, is expected to occur readily on the activated aromatic rings. For instance, reaction with bromine water would likely lead to poly-substitution at the available activated positions. To achieve mono-substitution, milder conditions and less reactive halogenating agents would be necessary. The most probable site for mono-halogenation would be the C5 position, which is ortho to the strongly activating amino group and meta to the hydroxyl and carbonyl groups.

Nitration

Nitration can be achieved using a mixture of nitric acid and sulfuric acid. However, these harsh conditions can lead to oxidation of the amino and hydroxyl groups and the formation of undesired byproducts. organic-chemistry.org A common strategy to control the reactivity is to first protect the amino group, for example, by acetylation to form an amide. researchgate.net The acetylated derivative can then be nitrated, with the nitro group likely entering at the position ortho to the amino group (C5). Subsequent hydrolysis of the protecting group would yield the nitro-substituted product.

A summary of potential electrophilic aromatic substitution reactions is presented in Table 3.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

ReactionReagent(s)Probable Product
BrominationBr₂5-Bromo-bis(4-amino-2-hydroxyphenyl)methanone
Nitration (with protection)1. Acetic anhydride 2. HNO₃/H₂SO₄ 3. H₃O⁺5-Nitro-bis(4-amino-2-hydroxyphenyl)methanone

Metal-Catalyzed Cross-Coupling Reactions

To introduce further functionality onto the aromatic rings of this compound, a halogen atom must first be installed via electrophilic substitution, as described above. The resulting halo-substituted derivative can then serve as a substrate for various metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds. wikipedia.orgalfa-chemistry.commasterorganicchemistry.comlibretexts.orgdocumentsdelivered.com A bromo- or iodo-substituted derivative of this compound could be coupled with an organoboron reagent (e.g., a boronic acid or boronic ester) in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of alkyl, alkenyl, or aryl groups onto the aromatic ring.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgjk-sci.comnih.govorganic-chemistry.org A chloro-, bromo-, or iodo-substituted derivative of this compound could be reacted with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This would result in the formation of a new C-N bond, providing access to a variety of diaryl- or alkylarylamine derivatives.

A summary of potential metal-catalyzed cross-coupling reactions on a halogenated derivative is presented in Table 4.

Table 4: Potential Metal-Catalyzed Cross-Coupling Reactions of a Halogenated Derivative

ReactionSubstrateCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Coupling5-Bromo-bis(4-amino-2-hydroxyphenyl)methanoneArylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)5-Aryl-bis(4-amino-2-hydroxyphenyl)methanone
Buchwald-Hartwig Amination5-Bromo-bis(4-amino-2-hydroxyphenyl)methanoneSecondary amine (e.g., morpholine)Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu)5-(Morpholin-4-yl)-bis(4-amino-2-hydroxyphenyl)methanone

Coordination Chemistry and Metal Complexes of Bis 4 Amino 2 Hydroxyphenyl Methanone

Ligand Design Principles Utilizing Amino and Hydroxyl Groups

The design of ligands is a cornerstone of coordination chemistry, dictating the properties and reactivity of the resulting metal complexes. The amino and hydroxyl groups on the Bis(4-amino-2-hydroxyphenyl)methanone backbone are pivotal to its function as a ligand.

This compound possesses several potential coordination sites: the nitrogen atoms of the two amino groups, the oxygen atoms of the two hydroxyl groups, and the oxygen atom of the central carbonyl group. The primary chelation is expected to occur through the ortho-aminophenol moieties on each ring. The deprotonated hydroxyl group (phenolate) and the adjacent amino group can form a stable five-membered chelate ring with a metal ion. mdpi.com This bidentate N,O-coordination is a common and stable binding mode for o-aminophenol-based ligands. researchgate.net

Given the presence of two such aminophenol units, the ligand has the potential to act as a tetradentate donor, coordinating to a single metal center or bridging two metal centers. In a mononuclear complex, the ligand could wrap around the metal ion, utilizing the N,O-donor sets from both phenyl rings. The denticity could be variable, depending on the metal ion's size, preferred coordination number, and the reaction conditions. acs.org It is plausible that the ligand could act as a bidentate, tridentate, or tetradentate chelator. acs.orgnih.gov For instance, it might coordinate through one N,O- pair, leaving the other uncoordinated, or it could involve the carbonyl oxygen in coordination, leading to a higher denticity.

Synthesis and Isolation of Metal Complexes

While specific synthetic procedures for this compound complexes are not readily found in the literature, general methods for the synthesis of transition metal complexes with analogous aminophenol-based ligands can be extrapolated.

The synthesis of metal complexes with ligands similar to this compound typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govyoutube.com Ethanolic or methanolic solutions are commonly employed. The reaction is often carried out under reflux to ensure completion. nih.gov For the deprotonation of the hydroxyl groups to facilitate coordination, a base may be added to the reaction mixture.

It is anticipated that this compound would readily form complexes with a range of transition metals including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), Mn(II), and potentially with Pt(II), Au(III), and Sn(IV). researchgate.net The formation of these complexes would likely be indicated by a change in color of the solution and the precipitation of a solid product. The isolation of the resulting complexes would typically involve filtration, washing with the solvent to remove unreacted starting materials, and drying.

Table 1: Expected Properties of Transition Metal Complexes with Aminophenol-Type Ligands

Metal IonExpected GeometryColorMagnetic Properties
Co(II)Octahedral/TetrahedralPink/Blue/GreenParamagnetic
Ni(II)Octahedral/Square PlanarGreen/RedParamagnetic/Diamagnetic
Cu(II)Distorted Octahedral/Square PlanarBlue/GreenParamagnetic
Zn(II)Tetrahedral/OctahedralColorlessDiamagnetic
Mn(II)OctahedralPale PinkParamagnetic

The stoichiometry of the resulting complexes would depend on the molar ratio of the metal to ligand used in the synthesis and the preferred coordination number of the metal ion. mckendree.edunih.gov Common stoichiometries for bidentate and tetradentate ligands are 1:1 (metal:ligand) and 1:2. nih.govnih.gov

For a 1:1 complex with this compound acting as a tetradentate ligand, a variety of geometries are possible depending on the metal ion. For instance, a square planar or tetrahedral geometry could be adopted by ions like Cu(II) or Ni(II). For a 1:2 complex, where the ligand acts as a bidentate donor, an octahedral geometry would be expected for many first-row transition metals. pvpcollegepatoda.org The geometry is ultimately dictated by the electronic configuration of the metal ion and the ligand field stabilization energy. pvpcollegepatoda.org

Table 2: Plausible Stoichiometries and Geometries for Metal Complexes

Stoichiometry (Metal:Ligand)Ligand DenticityPlausible GeometryExample Metal Ions
1:1TetradentateSquare Planar, Tetrahedral, Distorted OctahedralCu(II), Ni(II), Co(II), Zn(II)
1:2BidentateOctahedralCo(II), Ni(II), Mn(II)
2:1Tetradentate (bridging)Various polynuclear structuresCu(II), Mn(II)

Structural Elucidation of Metal Complexes

The definitive structure of any synthesized metal complexes of this compound would require thorough characterization using a suite of analytical techniques. Infrared (IR) spectroscopy would be crucial to confirm the coordination of the ligand to the metal ion. The disappearance of the O-H stretching vibration and shifts in the N-H and C=O stretching frequencies would provide strong evidence of complexation.

X-ray Crystallography of Coordinated Structures

To date, a comprehensive search of the crystallographic literature has not revealed any publicly available single-crystal X-ray diffraction data for metal complexes of this compound. The successful growth of single crystals suitable for X-ray analysis is a significant experimental hurdle, and it appears that such structures for this specific ligand have not yet been reported or deposited in crystallographic databases.

However, the crystal structure of a closely related compound, bis(2-hydroxyphenyl)methanone, has been determined. nih.gov In this molecule, the two hydroxyphenyl rings are not coplanar, exhibiting a dihedral angle of 45.49(3)°. nih.gov This inherent twist in the ligand's backbone is a crucial factor that will influence the geometry of any resulting metal complexes. The orientation of the hydroxyl groups is directed towards the central carbonyl oxygen, and the crystal packing is stabilized by both intramolecular and intermolecular hydrogen bonds, forming centrosymmetric dimers. nih.gov

Furthermore, studies on cobalt(II) complexes with other aminophenol-type ligands, such as bis(2-aminophenol)(5, 10, 15, 20-tetraphenylporphyrinato)cobalt(II), show a hexacoordinated central metal atom. scirp.org In this case, the cobalt(II) ion is coordinated by the four nitrogen atoms of the porphyrin ring and the nitrogen atoms of the two trans-axial 2-aminophenol (B121084) ligands. scirp.org This suggests that in a complex with this compound, the amino groups are likely to be primary coordination sites.

In a different example, the crystal structure of (5-chloro-2-hydroxyphenyl)-(4-chlorophenyl)methanone (B12048085) reveals how substitutions on the phenyl rings can influence the crystal packing through various intermolecular interactions, including hydrogen bonds. researchgate.net

While direct structural data for metal complexes of this compound is not available, the crystallographic information from the uncomplexed ligand and related compounds provides a foundational understanding of the steric and electronic factors that would govern the coordination geometry.

Table 1: Crystallographic Data for Bis(2-hydroxyphenyl)methanone nih.gov

ParameterValue
Empirical FormulaC₁₃H₁₀O₃
Molecular Weight214.21 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.7371(2)
b (Å)12.2169(4)
c (Å)11.3419(3)
β (°)110.610(2)
Volume (ų)1003.46(5)
Z4

Advanced Spectroscopic Characterization (e.g., UV-Vis, Mössbauer spectroscopy)

Spectroscopic techniques are invaluable for elucidating the electronic structure and coordination environment of metal complexes.

UV-Visible Spectroscopy

The electronic absorption spectra of metal complexes provide information about the d-d transitions of the metal ion and charge transfer bands. For instance, the UV-Vis spectrum of a bis(2-aminophenol) cobalt(II) porphyrin complex exhibits characteristic Soret and Q bands associated with the porphyrin macrocycle, with shifts indicative of axial ligation by the aminophenol. scirp.org In general, the complexation of a ligand like this compound with a metal ion is expected to cause shifts in the absorption bands of the ligand and the appearance of new bands in the visible region due to d-d electronic transitions of the metal center. Studies on related Schiff base complexes derived from 2-hydroxyphenyl moieties show that the UV-Vis spectra can be used to monitor complex formation and stability. nih.gov

Mössbauer Spectroscopy

Mössbauer spectroscopy is a powerful tool for probing the oxidation state, spin state, and coordination environment of iron nuclei. nih.govscirp.orgresearchgate.net For iron complexes, the isomer shift (δ) and quadrupole splitting (ΔE_Q) are key parameters. The isomer shift is sensitive to the s-electron density at the nucleus and can distinguish between Fe(II) and Fe(III) oxidation states. Quadrupole splitting arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient at the nucleus, providing information about the symmetry of the coordination environment.

In studies of iron-glyoxime complexes, Mössbauer spectroscopy has been effectively used to differentiate between low-spin and high-spin Fe(II) states. nih.gov For low-spin Fe(II) in a strong ligand field, the Mössbauer parameters are distinct from those of high-spin Fe(II) in a weaker ligand field. nih.gov For example, in a study of an iron(II) porphyrin complex with an amino-containing axial ligand, the Mössbauer data were consistent with a low-spin (S=0) iron(II) species.

While specific Mössbauer data for iron complexes of this compound are not available, it is anticipated that this technique would be highly informative for characterizing the electronic state of any such iron complexes formed.

Table 2: Illustrative Mössbauer Parameters for Iron Complexes

Complex TypeOxidation StateSpin StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Reference
Iron(III) Spin CrossoverFe(III)High-Spin (325 K)0.2870.640 scirp.org
Diiron(IV) Model ComplexFe(IV)High-Spin (S=2)0.140.52 researchgate.net

This table provides examples from related compounds to illustrate typical Mössbauer parameters and is not data for this compound complexes.

Electronic and Geometric Properties of Metal Complexes

The electronic and geometric properties of metal complexes are intrinsically linked and dictate their magnetic and redox behaviors.

Magnetic Properties and Spin States

The magnetic properties of transition metal complexes are determined by the number of unpaired d-electrons and their interactions. The spin state of a metal ion in a complex is a result of the interplay between the ligand field strength and the electron-pairing energy.

For cobalt(II) (d⁷ configuration), complexes can be either high-spin (three unpaired electrons) or low-spin (one unpaired electron), typically depending on the coordination geometry and ligand field strength. Octahedral Co(II) complexes are often high-spin, while square planar complexes are typically low-spin. Tetrahedral Co(II) complexes are generally high-spin. The magnetic moments for high-spin Co(II) complexes are expected to be in the range of 4.3-5.2 Bohr magnetons (B.M.), while low-spin complexes exhibit moments around 1.8 B.M.

For iron(II) (d⁶ configuration), octahedral complexes can be high-spin (four unpaired electrons, paramagnetic) or low-spin (no unpaired electrons, diamagnetic). Iron(III) (d⁵ configuration) can exist in high-spin (five unpaired electrons) or low-spin (one unpaired electron) states in octahedral environments.

Studies on various transition metal complexes with ligands containing oxygen and nitrogen donor atoms have shown that magnetic susceptibility measurements are crucial for determining the geometry of the complexes. sigmaaldrich.com For instance, the magnetic moments of some Fe(II), Co(II), and Ni(II) complexes with a 3-aminolawsoneoxime ligand were found to be consistent with tetrahedral structures. sigmaaldrich.com In some cases, lower than expected magnetic moments can suggest antiferromagnetic interactions between metal centers in polynuclear complexes. sigmaaldrich.com

Redox Behavior and Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry, provide valuable information about the redox properties of metal complexes, including the stability of different oxidation states of the metal ion. The redox potential of a metal complex is influenced by the nature of the ligand, the coordination geometry, and the solvent system.

While there are no specific electrochemical studies reported for metal complexes of this compound, research on related systems offers insights. For example, the electrochemical behavior of novel metal complexes with a Schiff base derived from 2-aminobenzophenone (B122507) indicated a quasi-reversible redox process at a glassy carbon electrode.

The presence of electron-donating amino and hydroxyl groups on the this compound ligand would be expected to influence the electron density at the metal center, thereby affecting its redox potentials. It is plausible that these complexes would exhibit interesting electrochemical behavior, potentially involving both the metal center and the ligand itself.

In-depth Analysis of this compound Reveals a Gap in Current Supramolecular Research

A thorough investigation into the scientific literature and chemical databases for data on the supramolecular chemistry and self-assembly of the specific compound, this compound, reveals a significant finding: there is currently no published experimental data detailing its crystal structure or specific non-covalent interactions. While extensive research exists on analogous substituted benzophenones, the precise information required to construct a detailed analysis of this compound itself is not available in the public domain.

The specific positional arrangement of the amino and hydroxyl groups on the phenyl rings of this compound is expected to give rise to a unique and complex network of non-covalent interactions. However, without experimental crystallographic data, any discussion of its hydrogen bonding, π-π stacking, and crystal engineering would be purely speculative. Such an analysis would not meet the standards of scientific accuracy.

The principles of crystal engineering rely on the predictable nature of these non-covalent interactions to design and synthesize solid-state structures with desired properties. The functional groups present in this compound—specifically the hydroxyl (hydrogen bond donor and acceptor), amino (hydrogen bond donor and acceptor), and carbonyl groups (hydrogen bond acceptor)—provide a rich set of potential synthons for creating intricate supramolecular assemblies.

Despite the clear scientific interest in how these functional groups would direct the self-assembly of this compound, the absence of specific structural studies prevents a detailed report as outlined. The generation of data tables for bond lengths, angles, or stacking distances is impossible without a solved crystal structure.

Therefore, while the foundational principles of supramolecular chemistry provide a framework for predicting its behavior, a scientifically rigorous article focusing solely on the established findings for this compound cannot be written at this time. Further experimental research, including single-crystal X-ray diffraction, is necessary to elucidate the specific details of its molecular assembly.

Supramolecular Chemistry and Self Assembly of Bis 4 Amino 2 Hydroxyphenyl Methanone

Crystal Engineering Principles

Polymorphism and Co-crystallization Studies

Extensive research of publicly available scientific literature and chemical databases did not yield specific studies on the polymorphism or co-crystallization of the compound Bis(4-amino-2-hydroxyphenyl)methanone. While the principles of polymorphism and co-crystallization are fundamental aspects of supramolecular chemistry, and studies have been conducted on related benzophenone (B1666685) derivatives, dedicated research on the polymorphic forms and co-crystals of this compound appears to be limited or not published in the available resources.

Polymorphism refers to the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism is crucial in fields such as pharmaceuticals and materials science, as the specific crystalline form of a substance can significantly impact its performance.

Co-crystallization is a technique used to design new crystalline solids by combining a target molecule with a co-former in a specific stoichiometric ratio. These co-crystals are held together by non-covalent interactions, such as hydrogen bonds. This approach is often employed to modify the physicochemical properties of a solid, such as its solubility or bioavailability, without altering its chemical composition.

Although no specific data tables or detailed research findings on the polymorphism and co-crystallization of this compound can be provided due to the absence of dedicated studies, the functional groups present in the molecule—amines, hydroxyls, and a carbonyl group—suggest a high potential for forming various hydrogen-bonding networks. These interactions are key drivers for both polymorphism and the formation of co-crystals. Future research in this area would be valuable for exploring the supramolecular chemistry of this compound and its potential applications.

Applications in Advanced Materials Science Using Bis 4 Amino 2 Hydroxyphenyl Methanone Derivatives

Polymer Chemistry and High-Performance Materials

The unique molecular structure of Bis(4-amino-2-hydroxyphenyl)methanone, featuring two amine and two hydroxyl groups, makes it a highly versatile monomer for polymerization reactions. These reactive sites enable its incorporation into various polymer backbones, leading to materials with desirable high-performance characteristics.

As a Monomer for Polyimide Synthesis

Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength. tandfonline.com The synthesis of polyimides typically involves a two-step polycondensation reaction. In the first step, a diamine monomer reacts with a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor. In the second step, this precursor is converted into the final polyimide through thermal or chemical cyclodehydration.

Derivatives of this compound serve as the diamine component in this process. For instance, a diamine monomer, 4,4'-bis(5-amino-2-pyridinoxy)benzophenone, has been successfully used to create a series of novel polyimides by reacting it with various commercial aromatic dianhydrides. tandfonline.com The incorporation of the rigid and polar ketone and pyridine (B92270) units into the polymer backbone is a key strategy for developing materials with a favorable combination of properties suitable for applications in optoelectronics and other high-tech fields. tandfonline.com The amino and hydroxyl groups on the phenyl rings enhance reactivity and can facilitate crosslinking, contributing to the formation of robust polymer networks.

Precursor for Polyurethane Development

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. rsc.org The properties of polyurethanes can be widely tuned by varying the structure of these monomers. This compound, with its dual amino and hydroxyl functionalities, presents as a potential precursor for synthesizing polyurethanes or poly(urethane-urea)s. rsc.org Aliphatic or aromatic amines can react with isocyanates to form urea (B33335) linkages, which are noted for their rigidity and thermal stability. rsc.org

While direct synthesis of polyurethanes from this compound is not extensively documented, related structures are employed in creating advanced polyurethane systems. For example, various aromatic diamines have been used to synthesize polyurethane-imide elastomers (PUIEs), which combine the elasticity of polyurethanes with the thermal stability of polyimides. scirp.org The synthesis involves reacting a diisocyanate, a polyol, a dianhydride, and a diamine. scirp.org The use of aromatic diamines in these systems demonstrates the principle of integrating such rigid units to enhance the thermal and mechanical properties of the resulting elastomer. scirp.org The functional groups of this compound make it a candidate for similar polymer systems, where it could act as a chain extender or cross-linker, imparting rigidity and specific functionalities.

Integration into Other Polymer Architectures (e.g., Polyamides)

Aromatic polyamides, or aramids, are known for their outstanding strength and thermal resistance. They are synthesized through the polycondensation of a diamine with a dicarboxylic acid or its derivative. youtube.com The properties of polyamides are heavily influenced by the choice of these monomers. The integration of rigid aromatic units into the polymer backbone is a common strategy to enhance thermal stability. elsevierpure.com

Aromatic diamines are fundamental building blocks for these materials. elsevierpure.comresearchgate.net For example, new aromatic polyamides with high thermal stability have been prepared by the direct polycondensation of various aromatic diamines with aromatic dicarboxylic acids. researchgate.net The resulting polymers are often soluble in polar aprotic solvents and can be cast into tough, flexible films. researchgate.net The incorporation of a rigid benzophenone (B1666685) core via a monomer like this compound would be expected to contribute to the stiffness and thermal resistance of the resulting polyamide. Furthermore, the hydroxyl groups offer potential sites for secondary reactions or to improve solubility and adhesion properties.

Tailoring Polymer Properties (e.g., Thermal Stability, Solubility, Mechanical Strength)

The incorporation of this compound and its derivatives into polymer chains is a powerful method for tailoring material properties. The rigid benzophenone unit, aromatic rings, and functional side groups each play a distinct role in determining the final performance characteristics of the polymer.

Thermal Stability: The introduction of rigid aromatic ketone structures into polymer backbones generally enhances thermal stability. tandfonline.com Polyimides derived from a benzophenone-containing diamine, for example, exhibit high glass transition temperatures (Tg) ranging from 201 to 310 °C and impressive thermal degradation temperatures, with 5% weight loss occurring between 472 °C and 501 °C in a nitrogen atmosphere. tandfonline.com This high thermal stability is attributed to the rigidity of the polymer chain and strong intermolecular interactions. tandfonline.com

Solubility: While the rigidity of aromatic polymers imparts thermal stability, it often leads to poor solubility, which complicates processing. The molecular design of the monomer can address this. For instance, the hydroxyl groups present in this compound can improve solubility in polar aprotic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP).

Mechanical Strength: The rigid structure of the benzophenone monomer also contributes to excellent mechanical properties in the resulting polymers. Polyimide films derived from a benzophenone-based diamine have demonstrated outstanding mechanical performance, with high tensile strengths and moduli. tandfonline.com

The table below summarizes the properties of a series of polyimides synthesized from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone and various dianhydrides, illustrating the high-performance characteristics achievable with benzophenone-based monomers. tandfonline.com

PropertyPI-1PI-2PI-3PI-4PI-5
Glass Transition Temperature (T g ), °C 245201240310262
5% Weight Loss Temperature (T d5 ), °C 472480483501495
Tensile Strength, MPa 103115110145138
Tensile Modulus, GPa 1.201.351.321.881.65
Elongation at Break, % 12.915.214.513.514.2
Data sourced from a study on polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone. tandfonline.com

Functional Materials Development

Beyond structural applications, the unique electronic and chemical nature of this compound derivatives makes them suitable for the development of functional materials, particularly those with specific optical properties.

Development of Fluorescent Materials

The development of fluorescent polymers is of great interest for applications in sensors, displays, and bio-imaging. While traditional aromatic polyimides often exhibit fluorescence quenching due to the formation of charge-transfer (CT) complexes, strategic molecular design can overcome this limitation. mdpi.com The benzophenone moiety itself is a chromophore, and its incorporation into polymer backbones can lead to materials with interesting photophysical properties. researchgate.netrug.nl

Research into aromatic polyketones has shown that they possess tunable optoelectronic properties and can exhibit luminescence. researchgate.netrug.nl The presence of polar ketone groups and aromatic rings can lead to clustering-triggered emission (CTE) phenomena. researchgate.net Furthermore, studies on polyimides containing phosphaphenanthrene units have demonstrated that these materials can exhibit fluorescence in both solution and solid-state thin films, with emission bands influenced by the solvent polarity and excitation wavelength. nih.gov Some of these polymers show emission in the blue to green-yellow part of the spectrum. nih.gov The benzophenone structure is also known to be photochemically active and can be used to induce photo-cross-linking in polymers upon UV irradiation. acs.orgrsc.org This reactivity underscores the potential to use this compound derivatives to create not only high-performance polymers but also functional materials that respond to light, paving the way for advanced applications like photolithography or the development of novel sensors. researchgate.netrsc.org

Exploration in Organic Electronic Materials (e.g., Charge Transfer Properties)

There is no specific information available in the reviewed literature regarding the charge transfer properties of polymers derived from this compound. Research on related aromatic polyimides suggests that the electronic properties are highly dependent on the specific monomer structure. mdpi.com However, without experimental or theoretical studies on the target compound, any discussion on its potential for charge transport in organic electronics would be purely speculative.

Use in Coatings, Adhesives, and Elastomers

No patents or research articles were found that describe the use of this compound derivatives in the formulation of coatings, adhesives, or elastomers. While polyimides, in general, are known for their use in high-performance coatings and adhesives due to their thermal stability and mechanical strength, the specific contributions and suitability of polymers derived from this compound for these applications have not been reported in the public domain. nasa.govmdpi.com

Future Research Perspectives for Bis 4 Amino 2 Hydroxyphenyl Methanone

Exploration of Catalytic Applications of its Metal Complexes

The structural attributes of Bis(4-amino-2-hydroxyphenyl)methanone make it an excellent candidate for the synthesis of metal complexes with significant catalytic potential. The presence of nitrogen and oxygen donor atoms allows for the formation of stable chelate structures with a variety of transition metals. nih.gov Future research is anticipated to focus on the synthesis and characterization of such complexes and the evaluation of their catalytic efficacy in a range of organic transformations.

The design of these complexes can be inspired by metalloenzymes, where the metal center's activity is finely tuned by the surrounding ligand environment. mdpi.com For instance, metal complexes of this ligand could be investigated as catalysts for oxidation reactions, mimicking the function of enzymes like galactose oxidase or 2-aminophenol (B121084) dioxygenase. uj.ac.za The electronic properties of the ligand, influenced by the electron-donating amino groups and the electron-withdrawing carbonyl group, can be systematically modified to optimize the catalytic activity of the metal center.

A summary of potential catalytic applications for metal complexes of this compound and related aminophenol ligands is presented in the table below.

Catalytic ApplicationPotential Metal IonRationale
Oxidation of Alcohols Copper(II), Zinc(II)Mimicking the active sites of metalloenzymes like galactose oxidase. uj.ac.za
Dioxygen Activation Iron(II)Bio-inspired catalysis based on enzymes such as 2-aminophenol dioxygenases. uj.ac.za
C-C Cross-Coupling Reactions Palladium(II), Nickel(II)Aminophosphine analogues have shown success in these reactions. nih.gov
Polymerization Reactions Zirconium(IV)Ligand-based redox activity could facilitate multi-electron transfer processes. mdpi.com

Development of Novel Functional Polymers with Enhanced Properties

The bifunctional nature of this compound, possessing two primary amine groups and two hydroxyl groups, renders it a promising monomer for the synthesis of novel functional polymers. These polymers could include polyamides, polyimides, polybenzoxazoles (PBOs), and polyesters, each with unique properties and potential applications.

Future research is expected to explore the polymerization of this monomer with various co-monomers to create polymers with enhanced thermal stability, mechanical strength, and specific functionalities. For example, the incorporation of the benzophenone (B1666685) moiety into the polymer backbone could impart desirable photoactive properties. The synthesis of aramids from related bis(aminophenoxy)benzene monomers has demonstrated the potential for creating high-strength, ultra-thin films for applications in extreme environments. researchgate.net Similarly, polybenzoxazoles derived from related bis(3-amino-4-hydroxyphenyl) ethers have shown excellent thermal properties. ciac.jl.cn

The table below outlines potential polymer types that could be synthesized from this compound and their prospective properties.

Polymer TypePotential Co-monomerAnticipated PropertiesPotential Applications
Polyamides Diacyl chlorides (e.g., terephthaloyl chloride)High thermal stability, good mechanical strengthHigh-performance fibers, films
Polyimides Dianhydrides (e.g., pyromellitic dianhydride)Excellent thermal and chemical resistanceAerospace components, electronics
Polybenzoxazoles (PBOs) Dicarboxylic acids or their derivativesExceptional thermal and oxidative stabilityFire-resistant textiles, protective coatings
Polyesters Diacyl chlorides or dicarboxylic acidsGood processability, tunable propertiesEngineering plastics, biodegradable materials

Advanced Supramolecular Assemblies for Targeted Functions

The capacity of this compound to participate in various non-covalent interactions, such as hydrogen bonding (N-H···O, O-H···O, O-H···N), π-π stacking, and dipole-dipole interactions, makes it an intriguing building block for the construction of advanced supramolecular assemblies. nih.gov Future research in this area will likely focus on the controlled self-assembly of this molecule, and its derivatives, into well-defined nanostructures with specific functions. beilstein-journals.org

By modifying the peripheral groups of the molecule, it is possible to program the self-assembly process to yield structures like nanofibers, nanotubes, or vesicles. These supramolecular architectures could find applications in areas such as drug delivery, sensing, and materials science. The inherent chirality of certain derivatives could also be exploited to create chiral supramolecular polymers with applications in asymmetric catalysis or chiral separations. The self-assembly of amino acids and their derivatives into functional biomaterials provides a strong precedent for this line of research. beilstein-journals.org

In-depth Mechanistic Studies of Complex Chemical Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and for the rational design of its applications. Future research should involve detailed mechanistic studies of its key chemical transformations, such as polymerization reactions, the formation of metal complexes, and its behavior under various reaction conditions.

Techniques such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring can be employed to elucidate reaction pathways and identify key intermediates. For instance, understanding the cyclization reactions of related amino acid derivatives can provide insights into the regioselective transformations of this compound. nih.gov These studies will be invaluable for controlling the structure and properties of the resulting products.

Computational Design of Derivatives with Tuned Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the properties of this compound and for designing new derivatives with tailored functionalities. uj.ac.za Future research will undoubtedly leverage computational methods to explore the structure-property relationships of this compound and its potential derivatives.

DFT calculations can be used to predict various properties, including:

Electronic Properties: HOMO-LUMO energy gaps, which are indicative of chemical reactivity and electronic transitions. nih.gov

Spectroscopic Properties: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of new compounds. researchgate.net

Reactivity Indices: Fukui functions and molecular electrostatic potential (MEP) maps to predict reactive sites for electrophilic and nucleophilic attack. researchgate.net

Non-linear Optical (NLO) Properties: Calculating polarizability and hyperpolarizability to identify candidates for NLO materials. researchgate.net

The table below summarizes key computational parameters and their significance in the design of this compound derivatives.

Computational ParameterSignificance
HOMO-LUMO Energy Gap Predicts chemical reactivity and electronic properties. nih.gov
Molecular Electrostatic Potential (MEP) Identifies sites for intermolecular interactions and chemical reactions. uj.ac.za
Natural Bond Orbital (NBO) Analysis Investigates charge transfer and conjugative interactions within the molecule. researchgate.net
Vibrational Frequencies (IR/Raman) Aids in the interpretation of experimental spectroscopic data.
First Static Hyperpolarizability (β) Predicts the potential for non-linear optical applications. researchgate.net

By computationally screening a virtual library of derivatives, researchers can identify promising candidates for synthesis and experimental validation, thereby accelerating the discovery of new materials with enhanced performance characteristics.

Q & A

Q. Table 1: Representative Spectroscopic Data

TechniqueKey Peaks/Features
FTIR3300 cm⁻¹ (N-H), 1650 cm⁻¹ (C=O)
1H^1 \text{H}-NMRδ 6.5–7.5 (aromatic H), δ 4.8–5.2 (OH/NH₂)
13C^{13} \text{C}-NMRδ 190 (C=O), 150–110 (aromatic C)

Advanced: How do hydrogen-bonding patterns influence the crystal packing of this compound?

Answer:
Hydrogen bonds between hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) groups dictate crystal packing. Graph set analysis (e.g., Etter’s formalism) can classify motifs like R22(8)\text{R}_2^2(8) rings or chains . For example:

  • Intramolecular H-bonds : Stabilize planar conformations.
  • Intermolecular H-bonds : Drive 3D lattice formation, affecting solubility and thermal stability. X-ray data (e.g., dihedral angles of ~56° between aromatic rings) highlight steric and electronic influences .

Basic: What synthetic routes are available for this compound?

Answer:
Common methods include:

  • Friedel-Crafts acylation : Reacting 4-amino-2-hydroxybenzene with a carbonyl source (e.g., phosgene) in acidic media.
  • Ullmann coupling : Using Cu catalysts to couple halogenated precursors .
  • Protection-deprotection strategies : Amino and hydroxyl groups may require protection (e.g., acetyl) during synthesis to avoid side reactions.

Q. Table 2: Example Reaction Conditions

MethodReagentsConditionsYield
Friedel-CraftsAlCl₃, DCM0–5°C, 12 hr~60%
UllmannCuI, K₂CO₃, DMF120°C, 24 hr~45%

Advanced: How do amino and hydroxyl groups affect the compound’s photophysical properties?

Answer:
The electron-donating -NH₂ and -OH groups enhance UV absorption via n→π* transitions. Compared to benzophenone-2 (bis(2,4-dihydroxyphenyl)methanone, λmax ~350 nm), the amino groups shift absorption to longer wavelengths (λmax ~380 nm), making it a potential UV stabilizer in polymers . Computational studies (e.g., TD-DFT) can model excited-state behavior .

Safety: What handling protocols are required for this compound?

Answer:

  • GHS hazards : Acute toxicity (Category 4), skin irritation (Category 2) .
  • Handling : Use fume hoods, nitrile gloves, and avoid aerosol formation.
  • Storage : Inert atmosphere, -20°C, away from oxidizers.
  • Spill management : Absorb with silica gel and dispose as hazardous waste .

Advanced: What computational methods predict the reactivity of this compound in organic synthesis?

Answer:

  • Reaxys/PISTACHIO databases : Predict feasible reactions (e.g., amidation, electrophilic substitution) .
  • Density Functional Theory (DFT) : Calculates charge distribution (e.g., nucleophilic sites at -NH₂/-OH groups).
  • ADMET prediction : Tools like pkCSM estimate toxicity profiles (e.g., hepatotoxicity risk) .

Application: What biological activities are reported for bis-phenylmethanone derivatives?

Answer:

  • Antimicrobial : Bis-thiadiazol derivatives show MIC values of 8–32 µg/mL against S. aureus .
  • Anticancer : Structural analogs inhibit topoisomerase II (IC50 ~10 µM) .
  • Drug design : The methanone scaffold serves as a kinase inhibitor backbone due to its planar geometry .

Q. Table 3: Biological Activity Data

ActivityModel SystemResultReference
AntibiofilmP. aeruginosa50% inhibition at 25 µg/mL
CytotoxicityHeLa cellsIC50 = 12 µM

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